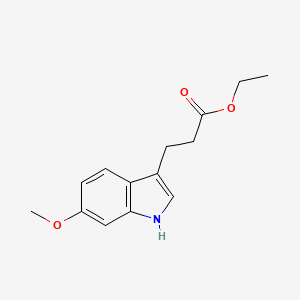
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C14H17ClFN3 and a molecular weight of 281.76 g/mol . This compound features a quinoline ring substituted with a fluorine atom at the 6-position and a piperidine ring attached at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
The synthesis of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring is synthesized through cyclization reactions.
Piperidine Ring Formation: The piperidine ring is synthesized separately and then coupled with the fluorinated quinoline ring through nucleophilic substitution reactions.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
化学反応の分析
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to tetrahydroquinoline derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to various bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and infectious diseases.
作用機序
The mechanism of action of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperidine ring can interact with neurotransmitter receptors, modulating their activity. These interactions make the compound a potential candidate for the development of anticancer and neuroactive drugs .
類似化合物との比較
1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride can be compared with other quinoline and piperidine derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline ring structure but differ in their substituents and biological activities.
Piperidine Derivatives: Compounds such as piperidine itself and its substituted derivatives (e.g., piperidine-4-carboxylic acid) have similar structural features but vary in their chemical reactivity and applications.
The uniqueness of 1-(6-Fluoroquinolin-4-yl)piperidin-4-amine hydrochloride lies in its combined quinoline and piperidine structures, which confer distinct chemical and biological properties.
特性
分子式 |
C14H17ClFN3 |
|---|---|
分子量 |
281.75 g/mol |
IUPAC名 |
1-(6-fluoroquinolin-4-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H16FN3.ClH/c15-10-1-2-13-12(9-10)14(3-6-17-13)18-7-4-11(16)5-8-18;/h1-3,6,9,11H,4-5,7-8,16H2;1H |
InChIキー |
QPAXYAIEDKJPNY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



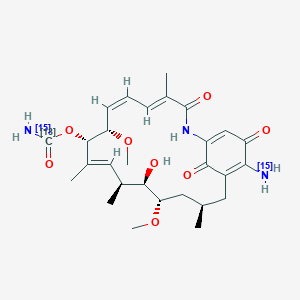
![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)

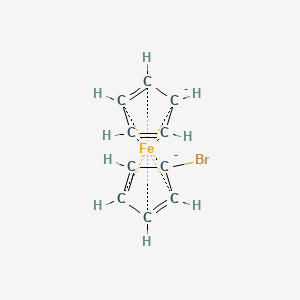
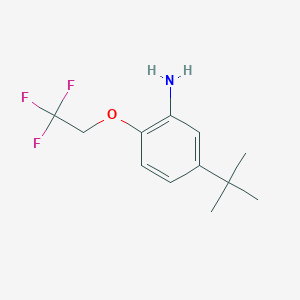
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
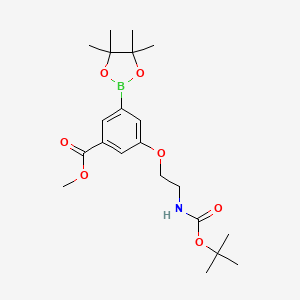

![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)
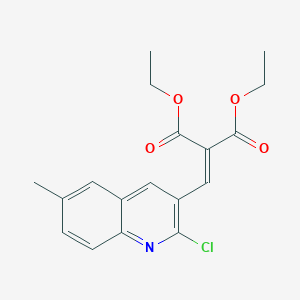

![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)
